2,4-Dichlorobenzaldehyde

Overview

Description

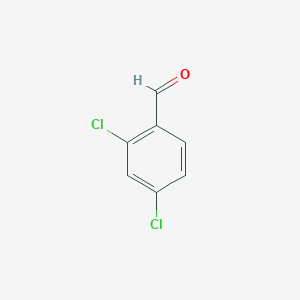

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O, molecular weight: 175.01 g/mol) is a halogenated aromatic aldehyde with two chlorine atoms at the 2- and 4-positions of the benzaldehyde ring. It is a white crystalline solid with a pungent odor, widely used as an intermediate in synthesizing fungicides (e.g., diniconazole), dyes, and pharmaceuticals . Its crystal structure (monoclinic, space group P2₁/n) features a distorted aldehyde group relative to the benzene ring, with torsion angles C6–C1–C7–O1 and C2–C1–C7–O1 measured at -7.94(13)° and 170.86(9)°, respectively . Weak intermolecular interactions, including C–H···O hydrogen bonds (2.51–2.53 Å) and π-π stacking (centroid distance: 3.772 Å), stabilize its layered crystal packing .

Preparation Methods

Vilsmeier-Haack Reaction: A One-Step Synthesis Approach

The Vilsmeier-Haack reaction is a cornerstone in DCB synthesis, enabling direct formylation of diacetylmethane derivatives. The method, patented by CN1072674A, employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which facilitates electrophilic substitution.

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a chloroiminium intermediate, which reacts with diacetylmethane to yield DCB. Key parameters include:

-

Molar ratios : Optimal POCl₃:DMF:diacetylmethane = 2.1–10:2–17.3:1 .

-

Temperature : Reaction initiation at −5°C to 5°C, followed by heating to 45–120°C for 2–6 hours .

-

Solvent-free conditions : Eliminates auxiliary solvents, reducing waste and purification steps .

Industrial-Scale Performance

In a 1000 mL reactor, scaling the reaction to 72 g diacetylmethane produced 94.5 g DCB (75.7% yield) with 98% purity after steam distillation . Comparative studies show this method reduces DMF consumption by 69.7% and POCl₃ by 63% versus earlier approaches .

Table 1: Vilsmeier-Haack Reaction Conditions and Outcomes

| Parameter | Example 1 (Lab Scale) | Example 2 (Industrial Scale) |

|---|---|---|

| Diacetylmethane (g) | 3.0 | 72.0 |

| POCl₃ (g) | 46 | 408 |

| DMF (mL) | 17–30 | 200–400 |

| Reaction Time (h) | 2–6 | 2–6 |

| Yield (%) | 75.0 | 75.7 |

| Purity (%) | 98.0 | 98.0 |

Continuous Oxidation of 2,4-Dichlorotoluene

Recent advancements in continuous-flow chemistry have enabled efficient DCB production via catalytic oxidation. The method disclosed in CN106699526A uses 2,4-dichlorotoluene as the feedstock, leveraging cobalt-molybdenum-bromine catalysts and hydrogen peroxide (H₂O₂).

Process Design and Catalysis

The reaction occurs in a tubular reactor, ensuring consistent mixing and temperature control:

-

Catalyst system : Co-Mo-Br complexes (0.1–1.0 wt%) enhance H₂O₂ activation .

-

Solvent : Acetic acid facilitates proton transfer and stabilizes intermediates .

-

Temperature : Maintained at 70–90°C to balance reaction rate and selectivity .

Efficiency and Scalability

Pilot trials achieved 85–90% conversion of 2,4-dichlorotoluene with DCB selectivity >80%. Continuous operation reduces byproduct formation (e.g., 2,4-dichlorobenzoic acid) to <5% .

Table 2: Continuous Oxidation Parameters and Performance

| Parameter | Optimal Range | Outcome |

|---|---|---|

| H₂O₂ Feed Rate (mL/min) | 0.5–2.0 | Maximizes oxidant utilization |

| Residence Time (min) | 30–60 | Ensures complete conversion |

| Catalyst Loading (wt%) | 0.5 | Balances activity and cost |

| DCB Yield (%) | 80–85 | Consistent across 100+ cycles |

Comparative Analysis of DCB Synthesis Routes

Cost and Environmental Impact

-

Vilsmeier-Haack : Higher raw material costs (POCl₃, DMF) but lower energy input due to one-step synthesis .

-

Continuous Oxidation : Lower feedstock costs (toluene derivatives) but requires catalyst recycling to offset H₂O₂ expenses .

Byproduct Management

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4-dichlorobenzoic acid.

Reduction: It can be reduced to form 2,4-dichlorobenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 2,4-Dichlorobenzoic acid.

Reduction: 2,4-Dichlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Pharmaceuticals:

DCBA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of:

- Diniconazole: A fungicide used in agriculture .

- Schiff Bases: DCBA is reacted with amines to form Schiff bases that exhibit antimicrobial properties .

2. Dye Manufacturing:

DCBA is employed in the synthesis of dye intermediates. It is particularly useful in producing:

- Benzaldehyde-2,4-disulfonic acid , which is a precursor for reactive dyes like Reactive Blue K-FGR .

3. Material Science:

In material science, DCBA is used to synthesize polymeric materials and coatings that require specific chemical properties due to the presence of chlorine atoms .

Biological Applications

Recent studies have highlighted the biological activity of metal complexes derived from DCBA. These complexes have shown promising results as antimicrobial agents against various pathogens. For example:

- Cobalt and Nickel Complexes: These were synthesized from DCBA-derived Schiff bases and demonstrated significant antibacterial activity .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of triazole-derived metal complexes from DCBA showed that these compounds exhibited effective antimicrobial properties against Gram-positive and Gram-negative bacteria. The research emphasized the potential of these complexes in developing new antibiotics .

Case Study 2: Agricultural Applications

Research into the use of DCBA in creating diniconazole revealed its effectiveness as a fungicide, demonstrating substantial efficacy against various fungal pathogens affecting crops. This application underscores the importance of DCBA in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde involves its ability to form Schiff base ligands through condensation reactions with amines. These Schiff base ligands can form metal complexes, which exhibit antimicrobial properties. The molecular targets and pathways involved include the inhibition of microbial growth by interfering with essential enzymes and cellular processes .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Parameters of Dichlorobenzaldehyde Isomers

- 2,6-Dichlorobenzaldehyde : The ortho-chlorine atoms induce greater aldehyde group distortion (torsion angles: -27.3° and 152.6°) compared to this compound. This steric hindrance prevents Cl···Cl interactions but allows weak Cl···H–C contacts .

- 3,4-Dichlorobenzaldehyde : Adjacent chlorine atoms enhance halogen bonding, increasing reactivity in electrophilic substitution reactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

- Solubility : this compound exhibits higher solubility in polar solvents (e.g., dichloromethane) due to its asymmetric chlorine distribution, whereas 2,6-dichlorobenzaldehyde is less soluble owing to symmetry-induced crystallinity .

- Synthetic Accessibility : this compound is synthesized via diazotization and Sandmeyer reactions (75% yield), while 2,6-dichlorobenzaldehyde is more efficiently produced (89% yield) due to reduced steric constraints .

Reactivity and Functional Differences

Enzymatic Activity :

- Candida parapsilosis carbonyl reductase (CpCR) shows >20-fold lower affinity (Kₘ = 1.24 mM) for this compound compared to benzaldehyde (Kₘ = 0.06 mM), attributed to poor substrate cleft fit .

- Substituted benzaldehydes (e.g., 3,4-dichloro-) exhibit reduced enzymatic activity due to steric and electronic effects .

Degradation Pathways :

Selectivity in Molecular Imprinting :

- Molecularly imprinted polymers (MIPs) for 2,4-dichlorophenoxyacetic acid show selectivity coefficients of 3.75 against this compound, indicating distinct binding preferences .

Biological Activity

2,4-Dichlorobenzaldehyde (DCBA), with the chemical formula and CAS number 874-42-0, is a chlorinated aromatic aldehyde that has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by relevant studies and data.

- Molecular Weight : 175.01 g/mol

- Melting Point : 69 - 73 °C

- Boiling Point : 233 °C

- Toxicity : LD50 (oral, rat) = 3470 mg/kg, indicating moderate toxicity .

Antimicrobial Activity

Research has demonstrated that DCBA exhibits significant antimicrobial properties. A study involving the synthesis of Schiff bases from DCBA showed promising results as antimicrobial agents against various pathogens. The metal complexes formed with cobalt, nickel, copper, and zinc were particularly effective .

Table 1: Antimicrobial Activity of DCBA Derivatives

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Schiff Base Complex (Co) | Staphylococcus aureus | 20 |

| Schiff Base Complex (Cu) | Pseudomonas aeruginosa | 18 |

Antioxidant Activity

DCBA has been assessed for its antioxidant potential. A study synthesized thiazolyl hydrazones using DCBA and evaluated their antioxidant activity through various assays. The results indicated that these derivatives exhibited considerable free radical scavenging activity .

Table 2: Antioxidant Activity of DCBA Derivatives

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| Thiazolyl Hydrazone from DCBA | 25 | DPPH Scavenging |

| Ascorbic Acid | 15 | DPPH Scavenging |

Anti-inflammatory Activity

The anti-inflammatory properties of DCBA have also been explored. In vitro studies demonstrated that compounds derived from DCBA could inhibit protein denaturation, a common marker for inflammation. The inhibition rates were comparable to standard anti-inflammatory drugs such as Diclofenac.

Table 3: Inhibition of Protein Denaturation by DCBA Derivatives

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Newly Synthesized Compound (4a) | 50 | 42.85 |

| Standard Diclofenac | 50 | 71.42 |

Case Studies

- Chitosan-Based Adsorbents : A recent study investigated the use of chitosan grafted with epichlorohydrin and DCBA as an adsorbent for removing lead ions from aqueous solutions. The modified chitosan demonstrated enhanced adsorption capacity due to the functional groups introduced by DCBA, showcasing its utility in environmental applications .

- Synthesis of Bioactive Compounds : Research on synthesizing new β-diketones from DCBA revealed their potential as anti-inflammatory and antioxidant agents. The synthesized compounds showed notable activity in inhibiting protein denaturation and scavenging free radicals .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for analyzing 2,4-Dichlorobenzaldehyde purity in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:water (67:33 v/v) achieves optimal separation, yielding a retention time of 7.96 minutes for this compound. Validation studies report a recovery rate of 99.52% and a relative standard deviation (RSD) of 0.83%, confirming method accuracy and precision. This protocol is suitable for quality control in synthetic workflows .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

- Methodological Answer : A scalable synthesis involves sulfonation of this compound using sodium sulfite under high-temperature conditions (170°C), followed by oxidation with sodium hypochlorite to yield disodium benzaldehyde-2,4-disulfonate. Reaction optimization focuses on stoichiometric ratios, temperature control, and purification steps to minimize byproducts and enhance yield .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for chemical compatibility and breakthrough time) and lab coats to prevent skin exposure. Safety goggles and face shields are mandatory during bulk handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Emergency Protocols : Immediate use of eye wash stations and safety showers is required upon exposure. Hazard awareness training, including SDS review, is critical .

Advanced Research Questions

Q. How does this compound interact in molecular imprinting technologies, and what factors influence its selectivity in such systems?

- Methodological Answer : In molecularly imprinted polymers (MIPs), this compound acts as a template analog for 2,4-dichlorophenoxyacetic acid. Selectivity coefficients (3.75 vs. This compound) are determined via static adsorption experiments. Key factors include monomer-template ratios, crosslinker density, and solvent polarity during polymerization. Competitive binding assays using structural analogs (e.g., 2,4-dichlorophenol) validate specificity .

Q. What crystallographic data are available for derivatives of this compound, and how are these structures determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of this compound 4-methylthiosemicarbazone (C₉H₉Cl₂N₃S) reveals a monoclinic C2/c space group with lattice parameters a = 13.444 Å, b = 9.3299 Å, c = 18.499 Å, and β = 92.160°. Data collection via Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 (R₁ = 0.037) provide precise structural insights. Hydrogen bonding and π-π interactions dominate the crystal packing .

Q. How do solvent effects influence the UV absorption spectra of azine derivatives synthesized from this compound?

- Methodological Answer : Solvatochromic studies of (E)-1-(2,4-dichlorobenzylidene)hydrazine show bathochromic shifts in polar solvents (e.g., ethanol, DMF) due to enhanced charge-transfer transitions. UV-Vis spectroscopy (200–400 nm) quantifies λₘₐₓ variations, correlating with solvent polarity indices (ET30). Methanol induces a 12 nm redshift compared to hexane, highlighting solvent-dependent electronic transitions .

Q. What methodologies are used to evaluate the antimicrobial efficacy of Schiff base complexes derived from this compound?

- Methodological Answer : Schiff bases synthesized via condensation with 2,5-dihydroxybenzaldehyde are tested against Staphylococcus aureus and Escherichia coli using agar diffusion assays. Minimum inhibitory concentrations (MICs) are determined via broth microdilution (ISO 20776-1). Structural activity relationships (SARs) link electron-withdrawing chloro substituents to enhanced bactericidal activity .

Properties

IUPAC Name |

2,4-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFBEAASFUWWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022130 | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

451 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

874-42-0 | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z08QL2124R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

156 to 163 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.